4-(4-piperidinyl)-3-Morpholinone
Overview
Description
Mechanism of Action
Target of Action
It’s known that piperidine derivatives often interact with various receptors and enzymes in the body .
Mode of Action
Piperidine derivatives are known to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
It’s known that piperidine derivatives generally undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(4-piperidinyl)-3-Morpholinone typically involves the reaction of morpholine derivatives with piperidine derivatives under controlled conditions. One common method includes the cyclization of piperidinyl-substituted amines with morpholine derivatives in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-piperidinyl)-3-Morpholinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-piperidinyl)-3-Morpholinone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-(4-Piperidinyl)-3-morpholinone: A closely related compound with similar structural features.
Piperidine derivatives: Compounds containing the piperidine ring, which are widely used in pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its specific combination of the morpholinone and piperidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-piperidin-4-ylmorpholin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9-7-13-6-5-11(9)8-1-3-10-4-2-8/h8,10H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGXCDDZOLFNMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCOCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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